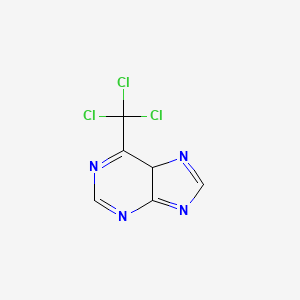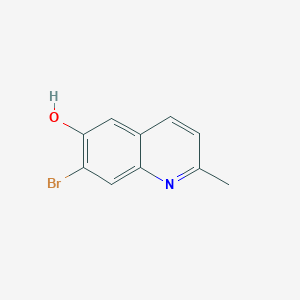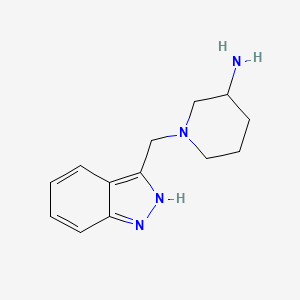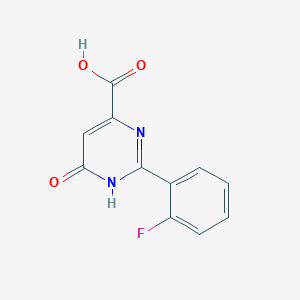
6-(trichloromethyl)-5H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(trichloromethyl)-5H-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trichloromethyl)-5H-purine typically involves the introduction of a trichloromethyl group into the purine ring. One common method is the chlorination of a precursor purine compound using sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as trifluoroacetic acid at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(trichloromethyl)-5H-purine undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 6-carboxyl-5H-purine.
Reduction: Formation of 6-methyl-5H-purine.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
6-(trichloromethyl)-5H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(trichloromethyl)-5H-purine involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can affect various biochemical pathways, making the compound of interest in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-(trichloromethyl)pyridine: Another compound with a trichloromethyl group, used as a nitrification inhibitor.
6-methyl-5H-purine: A similar purine compound with a methyl group instead of a trichloromethyl group.
Uniqueness
6-(trichloromethyl)-5H-purine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H3Cl3N4 |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
6-(trichloromethyl)-5H-purine |
InChI |
InChI=1S/C6H3Cl3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-3H |
Clé InChI |
XBXVLKDTXYRLEE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=NC=NC2=N1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)







